

# 4-Vinylbenzyl glycidyl ether chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Vinylbenzyl glycidyl ether

Cat. No.: B177322

[Get Quote](#)

## 4-Vinylbenzyl Glycidyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of **4-Vinylbenzyl glycidyl ether** (4-VBGE). The information is tailored for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

## Chemical Properties and Structure

**4-Vinylbenzyl glycidyl ether** is a versatile bifunctional monomer possessing both a polymerizable vinyl group and a reactive epoxy ring. This unique structure makes it a valuable building block in the synthesis of functional polymers and for bioconjugation applications.

## Physicochemical Properties

The key physicochemical properties of **4-Vinylbenzyl glycidyl ether** are summarized in the table below, providing a quick reference for experimental planning and analysis.

| Property          | Value                                          | Reference                               |
|-------------------|------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 190.24 g/mol                                   | <a href="#">[1]</a>                     |
| Appearance        | Liquid or solid                                | <a href="#">[2]</a>                     |
| Boiling Point     | 299.2 °C at 760 mmHg                           | <a href="#">[2]</a>                     |
| Density           | 1.088 g/cm <sup>3</sup>                        | <a href="#">[2]</a>                     |
| Refractive Index  | 1.569 (Predicted)                              | <a href="#">[2]</a>                     |
| Flash Point       | 121.1 °C                                       | <a href="#">[2]</a>                     |
| Vapor Pressure    | 0.0±0.6 mmHg at 25°C<br>(Predicted)            | <a href="#">[2]</a>                     |

## Structural Information

The structural identifiers for **4-Vinylbenzyl glycidyl ether** are crucial for database searches and computational modeling.

| Identifier | Value                                                                      | Reference                               |
|------------|----------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name | 2-[(4-ethenylphenyl)methoxymethyl] oxirane                                 | <a href="#">[1]</a>                     |
| CAS Number | 113538-80-0                                                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| SMILES     | C=CC1=CC=C(C=C1)COCC2CO2                                                   | <a href="#">[1]</a>                     |
| InChI      | InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 | <a href="#">[1]</a>                     |
| InChIKey   | ZADXFVHUPXKZBJ-UHFFFAOYSA-N                                                | <a href="#">[1]</a>                     |

# Experimental Protocols

Detailed experimental protocols are essential for the successful application of **4-Vinylbenzyl glycidyl ether** in a laboratory setting. The following sections provide methodologies for its synthesis and a general protocol for its reaction with nucleophiles.

## Synthesis of 4-Vinylbenzyl Glycidyl Ether

The synthesis of **4-Vinylbenzyl glycidyl ether** can be achieved through the Williamson ether synthesis, reacting 4-vinylbenzyl chloride with glycidol in the presence of a base. A representative protocol is outlined below.

### Materials:

- 4-Vinylbenzyl chloride
- Glycidol
- Sodium hydroxide (NaOH)
- Toluene
- Ethyl acetate
- Deionized water

### Procedure:

- To a reaction flask equipped with a stirrer, condenser, and dropping funnel, add 4-vinylbenzyl chloride and a suitable solvent such as toluene.
- Slowly add a solution of sodium hydroxide in water to the flask while stirring vigorously.
- Add glycidol dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to 55-60°C and maintain this temperature for several hours with continuous stirring.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

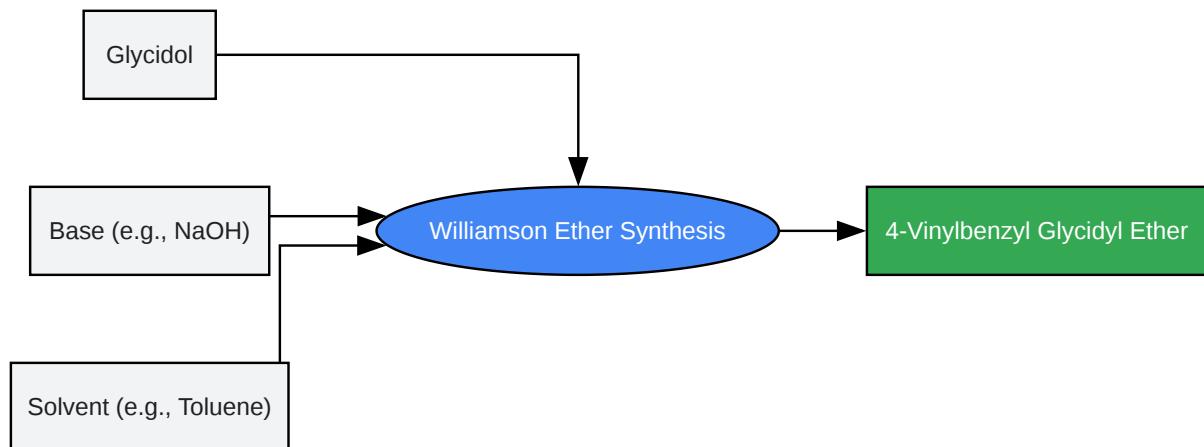
- Filter the suspension and wash the filtrate with toluene.
- Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
- Combine the organic phases, wash with deionized water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **4-Vinylbenzyl glycidyl ether**.

## Reaction with Nucleophiles: Epoxide Ring-Opening

The epoxide ring of **4-Vinylbenzyl glycidyl ether** is susceptible to nucleophilic attack, leading to the formation of  $\beta$ -hydroxy ether derivatives. This reactivity is central to its use in bioconjugation and materials science.<sup>[3]</sup> A general protocol for the ring-opening reaction is provided.

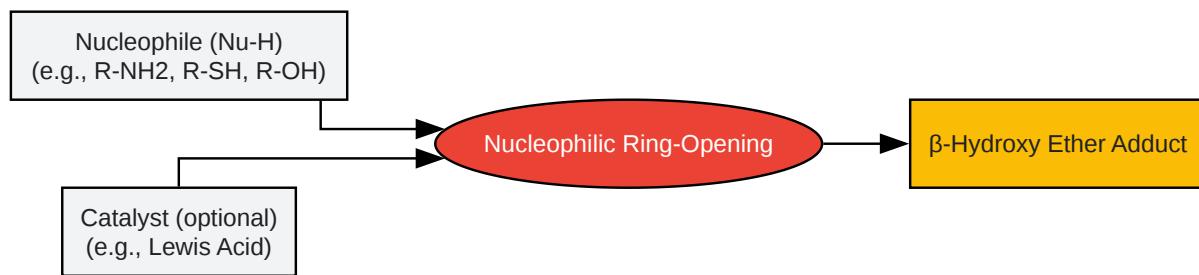
### Materials:

- **4-Vinylbenzyl glycidyl ether**
- Nucleophile (e.g., amine, thiol, alcohol)
- Appropriate solvent (e.g., THF, DMF)
- Lewis acid catalyst (optional, e.g.,  $\text{BF}_3 \cdot \text{OEt}_2$ )

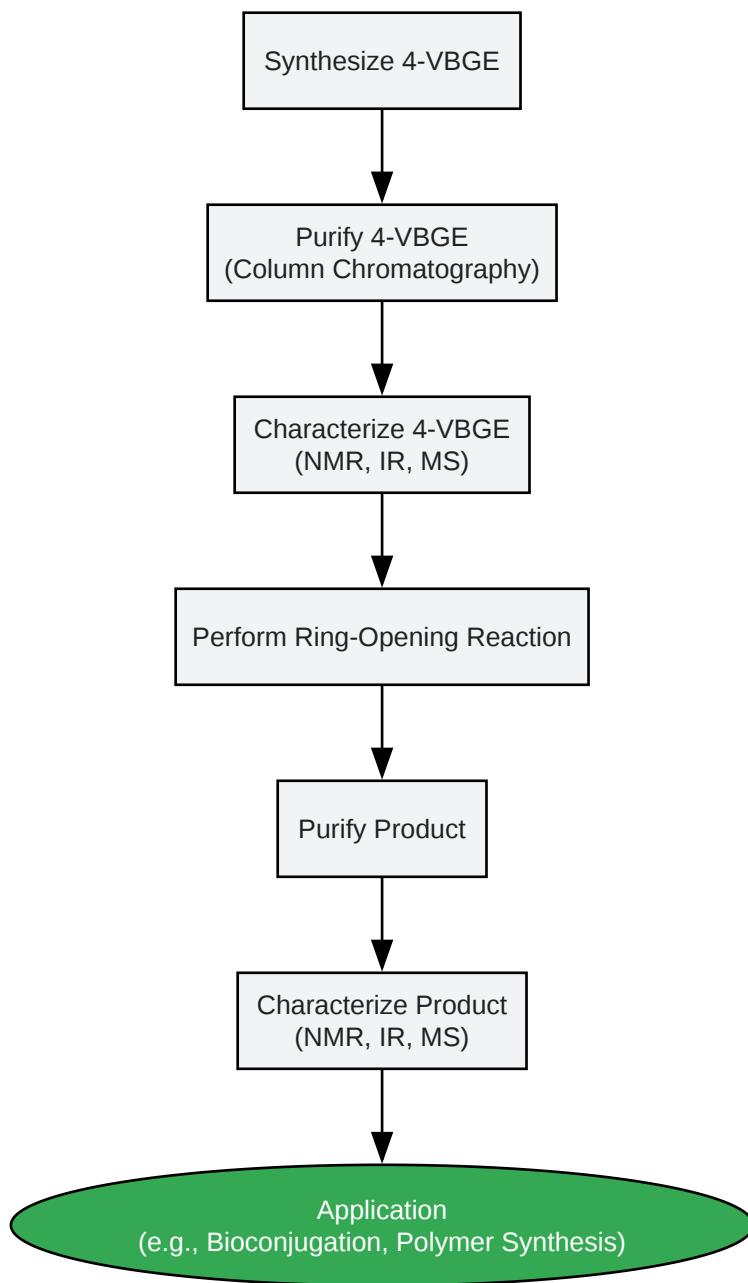

### Procedure:

- Dissolve **4-Vinylbenzyl glycidyl ether** in a suitable anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the nucleophile to the solution. The stoichiometry will depend on the specific nucleophile and desired product.

- If required, add a catalytic amount of a Lewis acid to facilitate the reaction, particularly for less reactive nucleophiles like alcohols.
- Stir the reaction mixture at room temperature or elevated temperature, depending on the reactivity of the nucleophile.
- Monitor the progress of the reaction by TLC or other analytical techniques.
- Upon completion, quench the reaction (if a catalyst was used) and remove the solvent under reduced pressure.
- Purify the product by column chromatography, recrystallization, or distillation to obtain the desired  $\beta$ -hydroxy ether derivative.


## Visualizations

The following diagrams illustrate the key chemical transformations and a logical workflow for the application of **4-Vinylbenzyl glycidyl ether**.




[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Vinylbenzyl Glycidyl Ether**.

[Click to download full resolution via product page](#)

Caption: Nucleophilic Ring-Opening of 4-VBGE.



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow.

## Signaling Pathways

Currently, there is no direct evidence in the peer-reviewed literature to suggest that **4-Vinylbenzyl glycidyl ether** is involved in the modulation of specific signaling pathways within a biological context. Its primary applications reported to date are in the fields of polymer

chemistry and materials science, where it serves as a monomer for the synthesis of functional polymers and as a cross-linking agent. Researchers interested in the biological effects of polymers derived from 4-VBGE would need to conduct specific studies to investigate their interactions with cellular signaling cascades.

## Conclusion

**4-Vinylbenzyl glycidyl ether** is a valuable chemical entity with a unique combination of reactive functional groups. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a compound of significant interest for researchers in materials science and drug development. The experimental protocols and structural information provided in this guide are intended to facilitate its effective use in the laboratory. Further research is warranted to explore the potential biological activities of 4-VBGE and its derivatives, particularly in the context of drug delivery and biomaterials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Vinylbenzyl glycidyl ether | C12H14O2 | CID 11830219 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Vinylbenzyl glycidyl ether chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177322#4-vinylbenzyl-glycidyl-ether-chemical-properties-and-structure>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)